molecular formula C10H22O9 B1207939 Hypromellose acetate succinate CAS No. 71138-97-1

Hypromellose acetate succinate

Cat. No. B1207939
CAS RN: 71138-97-1
M. Wt: 286.28 g/mol
InChI Key: ZUAAPNNKRHMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypromellose Acetate Succinate (HPMCAS) is a mixture of acetic acid and monosuccinic acid esters of hydroxypropyl methylcellulose . It is a white to off-white powder or granules with a faint acetic acid-like odor . It is used as a pharmaceutical excipient .


Synthesis Analysis

HPMCAS is synthesized by incorporating acetyl and succinyl groups into the -OH groups of the HPMC backbone . The synthesis process of HPMCAS involves the use of secondary materials for stabilizing the amorphous dispersion while also enhancing dissolution and solubility of the new chemical entity .


Molecular Structure Analysis

The molecular structure of HPMCAS is mainly composed of methoxy groups (-OCH3), acetyl groups (-COCH3), 2-hydroxypropyl groups (-OCH2CHOHCH3), and succinyl groups (-COC2H4COOH) .


Chemical Reactions Analysis

HPMCAS has multidisciplinary applications spanning across the development of drug delivery systems, in 3D printing, and in tissue engineering, etc. It helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .


Physical And Chemical Properties Analysis

HPMCAS is a white to off-white powder or granules with a faint acetic acid-like odor . It is used to enhance the solubility of many poorly soluble amorphous products .

Scientific Research Applications

  • Carrier in Solid Dispersions Hypromellose acetate succinate (HPMCAS) has been evaluated as a carrier in solid dispersions, showing promise due to its ability to maintain drugs in an amorphous state and enhance drug dissolution levels. Its effectiveness is highlighted in studies comparing it with other polymers, where HPMCAS demonstrated superior performance in inhibiting recrystallization and modulating drug release patterns (Tanno et al., 2004).

  • Stabilizing Polymer for Amorphous Solid Dispersions (ASDs) HPMCAS is used in amorphous solid dispersions, particularly to overcome incompatibilities between acid-sensitive drugs and the polymer. Its deprotonation at intestinal pH levels aids in solubilization, making it useful in various pharmaceutical formulations (Corum et al., 2023).

  • Enteric Coating for Site-Specific Drug Delivery Utilized in enteric coatings, HPMCAS can deliver drugs to specific regions of the small intestine. Its solubility profile, influenced by succinoyl group content, allows for precise control over the site and timing of drug release, demonstrating effectiveness in both rat and monkey studies (Tanno et al., 2008).

  • Impact on Drug Amorphous Solubility and Membrane Transport Research indicates that different grades of HPMCAS can affect drug amorphous solubility and membrane transport rates. This insight is crucial for optimizing amorphous solid dispersion formulations to maximize drug absorption (Ueda, Hate, & Taylor, 2020).

  • Molecular Weight Determination Studies have also focused on the molecular weight determination of HPMCAS using techniques like size exclusion chromatography, which is essential for ensuring quality and consistency in pharmaceutical applications (Fukasawa & Obara, 2004).

  • Enhancing Skin Penetration of Active Ingredients HPMCAS has been used to enhance the skin penetration performance of active ingredients. Its ability to increase stability and supersaturation levels of active ingredients, such as genistein and daidzein, highlights its potential in transdermal drug delivery systems (del Gaudio et al., 2017).

  • Solvent Mixtures Influence on Microparticles Research on HPMCAS microparticles has shown that solvent mixtures can significantly influence the structural conformation and performance of these particles in oral drug delivery (Bohr et al., 2018).

  • Hot-Melt Extrusion and Solvent Co-Precipitation HPMCAS is used in processes like hot-melt extrusion and solvent co-precipitation to prepare solid dispersions, highlighting its importance in the solid state properties and stability of pharmaceutical formulations (Dong et al., 2008).

  • Processing Window Assessment for Hot-Melt Extrusion The processing window of HPMCAS for hot-melt extrusion has been investigated, focusing on its effects on the physicochemical properties of extrudates. This is vital for understanding the material's behavior under different processing conditions (Lu et al., 2018).

  • Solubility Enhancement in Amorphous Solid Dispersions The properties of HPMCAS that make it suitable for use in solid dispersion formulations, especially regarding its role in solubility enhancement of poorly soluble products, have been a significant area of study (Obara, Tanno, & Sarode, 2013).

  • Solubility of Water and Acetone in HPMCAS Understanding the thermodynamic properties of HPMCAS in relation to solvents like water and acetone is crucial for optimizing pharmaceutical manufacturing processes, such as spray-drying for solid dispersion formulations (Sturm et al., 2016).

Future Directions

HPMCAS has emerged as a commonly used excipient for formulation design . It is used to enhance the solubility of many poorly soluble amorphous products . It is expected to be used more widely in the pharmaceutical industry in the future .

properties

IUPAC Name

acetic acid;butanedioic acid;methanol;propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAAPNNKRHMPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypromellose acetate succinate

CAS RN

71138-97-1
Record name Hypromellose acetate succinate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In the second procedure for forming HPMCAS or HPMCA from HPMC, the HPMC is dispersed or dissolved in an organic solvent, such as acetone or dimethylformamide, along with a basic catalyst, such as pyridine or α-picoline. The concentration of HPMC in the reaction mixture ranges from about 1 wt % to about 70 wt %, preferably about 5 wt % to about 50 wt %. To form HPMCA, acetic anhydride is then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCA. To form HPMCAS, the succinic anhydride and acetic anhydride are then added as described above, and the reaction mixture heated to about 40° C. to about 120° C. for about 2 to about 120 hours to form the HPMCAS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypromellose acetate succinate
Reactant of Route 2
Reactant of Route 2
Hypromellose acetate succinate
Reactant of Route 3
Hypromellose acetate succinate
Reactant of Route 4
Hypromellose acetate succinate
Reactant of Route 5
Hypromellose acetate succinate
Reactant of Route 6
Hypromellose acetate succinate

Citations

For This Compound
1,380
Citations
F Tanno, Y Nishiyama, H Kokubo… - Drug development and …, 2004 - Taylor & Francis
… The utility of hypromellose acetate succinate (HPMCAS), a cellulosic enteric coating agent, as a … Hypromellose acetate succinate showed the highest drug dissolution level from its solid …
Number of citations: 252 www.tandfonline.com
S Sarabu, VR Kallakunta, S Bandari, A Batra, V Bi… - Carbohydrate …, 2020 - Elsevier
In this study, the impact of drug and hydroxypropyl methylcellulose acetate succinate (HPMCAS) grades physicochemical properties on extrusion process, dissolution and stability of the …
Number of citations: 64 www.sciencedirect.com
M Roberts, T Ehtezazi, A Compernolle… - Drug development and …, 2011 - Taylor & Francis
… Method: In this study, the stabilizing polymer, hypromellose acetate succinate (HPMCAS), was solubilized and spray dried with and without sodium lauryl sulfate (SLS). The impact of …
Number of citations: 15 www.tandfonline.com
AL Sarode, S Obara, FK Tanno, H Sandhu, R Iyer… - Carbohydrate …, 2014 - Elsevier
HPMCAS is a widely used polymer in the pharmaceutical industry as an excipient. In this work, the physicochemical stability of HPMCAS was investigated for hot melt extrusion (HME) …
Number of citations: 110 www.sciencedirect.com
K Ueda, SS Hate, LS Taylor - Journal of Pharmaceutical Sciences, 2020 - Elsevier
The goal of this study was to evaluate the effect of polymer substituent type on drug amorphous solubility as well as drug membrane transport rate. Two grades of hypromellose acetate …
Number of citations: 37 www.sciencedirect.com
Y Ishizuka, K Ueda, H Okada, J Takeda… - Molecular …, 2019 - ACS Publications
The present study evaluated the specific intermolecular interactions between carbamazepine (CBZ) and substituents of hypromellose acetate succinate (HPMC-AS), as well as the …
Number of citations: 38 pubs.acs.org
S Fukui, H Yano, S Yada, T Mikkaichi… - asian journal of …, 2017 - Elsevier
The purpose of this study was to develop an extended-release (ER) matrix tablet that shows robust dissolution properties able to account for the variability of pH and mechanical stress …
Number of citations: 20 www.sciencedirect.com
F Klar, NA Urbanetz - Drug Development and Industrial Pharmacy, 2016 - Taylor & Francis
Solubility parameters of HPMCAS have not yet been investigated intensively. On this account, total and three-dimensional solubility parameters of HPMCAS were determined by using …
Number of citations: 27 www.tandfonline.com
FK Tanno, S Sakuma, Y Masaoka, M Kataoka… - Journal of …, 2008 - Elsevier
Enteric coatings that deliver drugs to specific regions of the small intestine were examined. Hypromellose acetate succinate (HPMCAS) with different values of succinoyl group contents …
Number of citations: 22 www.sciencedirect.com
J Lu, S Obara, N Ioannidis, J Suwardie… - Advances in Polymer …, 2018 - Wiley Online Library
… The aims of this study were to assess the processing window of hypromellose acetate succinate (HPMCAS) as a polymeric carrier for hot-melt extrusion, and to investigate the effect of …
Number of citations: 34 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.